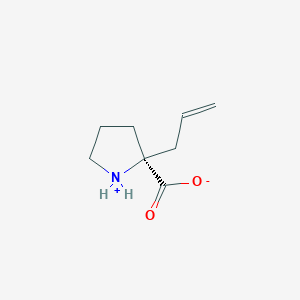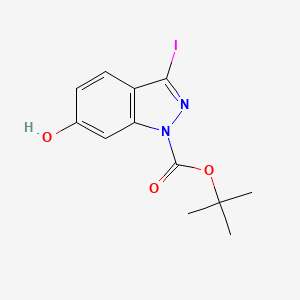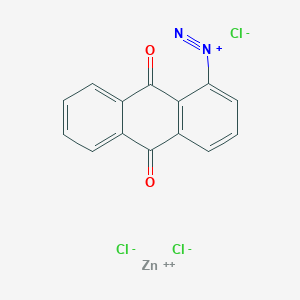
zinc;9,10-dioxoanthracene-1-diazonium;trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;9,10-dioxoanthracene-1-diazonium;trichloride: is a complex organic compound that combines the properties of zinc and anthraquinone derivatives This compound is known for its unique chemical structure, which includes a diazonium group attached to the anthraquinone core, and is stabilized by zinc and trichloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;9,10-dioxoanthracene-1-diazonium;trichloride typically involves the diazotization of 9,10-dioxoanthracene-1-amine in the presence of zinc chloride and hydrochloric acid. The reaction conditions are carefully controlled to ensure the formation of the diazonium salt. The general steps are as follows:
Diazotization: 9,10-dioxoanthracene-1-amine is treated with sodium nitrite in an acidic medium (usually hydrochloric acid) to form the diazonium salt.
Complex Formation: The diazonium salt is then reacted with zinc chloride to form the stable this compound complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized for large-scale production, including temperature control, reagent concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Zinc;9,10-dioxoanthracene-1-diazonium;trichloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of substituted anthraquinone derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions, forming azo compounds with aromatic amines or phenols.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, halides, and amines. The reactions are typically carried out in aqueous or organic solvents.
Coupling Reactions: Aromatic amines or phenols are used as coupling partners, and the reactions are often conducted in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or stannous chloride are used to convert the diazonium group to an amine.
Major Products
The major products formed from these reactions include substituted anthraquinone derivatives, azo compounds, and amines, depending on the type of reaction and reagents used.
Scientific Research Applications
Zinc;9,10-dioxoanthracene-1-diazonium;trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives and azo compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of zinc;9,10-dioxoanthracene-1-diazonium;trichloride involves its ability to form stable complexes with various biological molecules. The diazonium group can react with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The zinc ion plays a crucial role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
9,10-Dioxoanthracene-1-diazonium chloride: Lacks the zinc ion, making it less stable and less reactive.
Anthraquinone derivatives: Similar structure but without the diazonium group, leading to different reactivity and applications.
Azo compounds: Formed from coupling reactions with diazonium compounds, have different properties and uses.
Uniqueness
Zinc;9,10-dioxoanthracene-1-diazonium;trichloride is unique due to the presence of both zinc and diazonium groups, which confer enhanced stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
68540-77-2 |
|---|---|
Molecular Formula |
C14H7Cl3N2O2Zn |
Molecular Weight |
407.0 g/mol |
IUPAC Name |
zinc;9,10-dioxoanthracene-1-diazonium;trichloride |
InChI |
InChI=1S/C14H7N2O2.3ClH.Zn/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;;;;/h1-7H;3*1H;/q+1;;;;+2/p-3 |
InChI Key |
NOCUKRVEIPGWDI-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


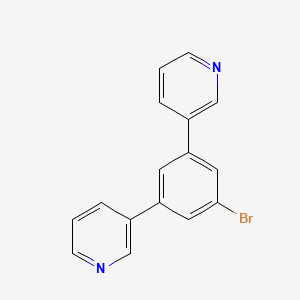

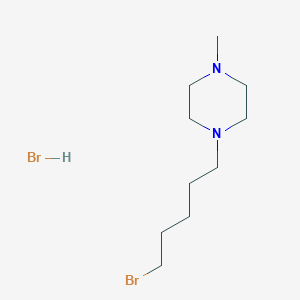
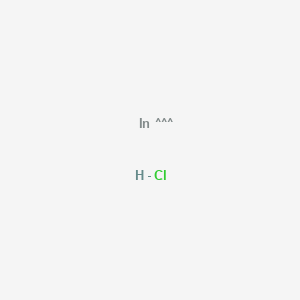

![4,4'-[1,4-Butanediylbis(oxymethylene)]bis[1,3-dioxolan-2-one]](/img/structure/B12332410.png)
![3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B12332417.png)
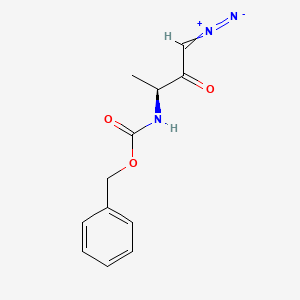
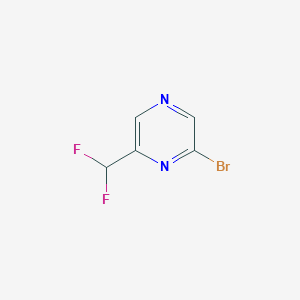
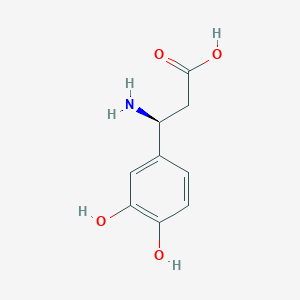
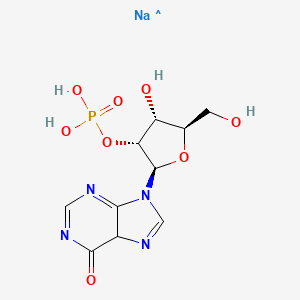
![Benzofuro[2,3-b]pyridine](/img/structure/B12332454.png)
